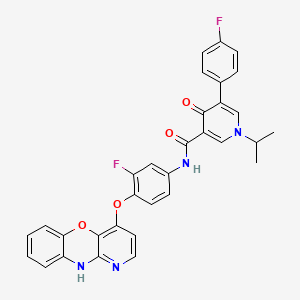

Axl-IN-14

Description

Properties

Molecular Formula |

C32H24F2N4O4 |

|---|---|

Molecular Weight |

566.6 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-N-[3-fluoro-4-(10H-pyrido[3,2-b][1,4]benzoxazin-4-yloxy)phenyl]-4-oxo-1-propan-2-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C32H24F2N4O4/c1-18(2)38-16-22(19-7-9-20(33)10-8-19)29(39)23(17-38)32(40)36-21-11-12-26(24(34)15-21)41-28-13-14-35-31-30(28)42-27-6-4-3-5-25(27)37-31/h3-18H,1-2H3,(H,35,37)(H,36,40) |

InChI Key |

IVRKZMDXSUEQLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C(=NC=C3)NC5=CC=CC=C5O4)F)C6=CC=C(C=C6)F |

Origin of Product |

United States |

Foundational & Exploratory

Axl-IN-14 Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: AXL as a Therapeutic Target in NSCLC

Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The development of targeted therapies, particularly against the Epidermal Growth Factor Receptor (EGFR), has transformed treatment paradigms. However, the emergence of acquired resistance is nearly universal, necessitating novel therapeutic strategies.[1][2] The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical mediator of therapy resistance and a key driver of aggressive tumor biology in NSCLC.[3][4]

Overexpression and activation of AXL are strongly associated with poor prognosis in NSCLC patients.[5][6] AXL signaling promotes multiple oncogenic processes, including tumor cell proliferation, survival, invasion, metastasis, and the epithelial-to-mesenchymal transition (EMT).[3][4][5][7] Crucially, AXL is a key node in the development of resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib.[2][8][9] This makes AXL a compelling target for therapeutic intervention. Axl-IN-14 is a potent, selective, and orally active small molecule inhibitor designed to target the AXL kinase, offering a promising approach to overcome resistance and improve outcomes in NSCLC. This document provides a detailed overview of its mechanism of action, supported by quantitative data and experimental methodologies.

The AXL Signaling Pathway in NSCLC

The activation of AXL is primarily initiated by its ligand, the growth arrest-specific 6 (Gas6) protein.[1][4] Binding of Gas6 to the extracellular domain of AXL induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[10][11] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pro-tumorigenic pathways.[11]

Key downstream cascades activated by AXL include:

-

PI3K/AKT Pathway: Promotes cell survival, proliferation, and resistance to apoptosis.[3][5]

-

MAPK/ERK Pathway: Mediates cell proliferation and growth.[3][5]

-

NF-κB Pathway: Regulates the transcription of anti-apoptotic proteins, contributing to cell survival.[7][10]

The culmination of this signaling is enhanced tumor progression, metastasis, and the development of a mesenchymal phenotype associated with drug resistance.[5][6]

References

- 1. Anexelekto (AXL) Increases Resistance to EGFR-TKI and Activation of AKT and ERK1/2 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]

- 6. Function of Axl receptor tyrosine kinase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting AXL in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AXL receptor tyrosine kinase as a therapeutic target in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

Axl-IN-14: A Technical Guide to its Downstream Signaling Pathways and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling pathways modulated by Axl-IN-14, a potent and orally active inhibitor of the Axl receptor tyrosine kinase. This document details the mechanism of Axl signaling, the specific effects of this compound, quantitative data, and comprehensive experimental protocols for its characterization.

Introduction to Axl Signaling

Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a critical role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Its ligand, the growth arrest-specific protein 6 (Gas6), activates Axl, leading to the initiation of multiple downstream signaling cascades.[2][3][4] Dysregulation of the Axl signaling pathway is frequently observed in various cancers and is associated with poor prognosis, metastasis, and the development of therapeutic resistance.[1][5]

Upon Gas6 binding, Axl dimerizes and autophosphorylates, creating docking sites for adaptor proteins and enzymes that propagate downstream signals. The principal signaling pathways activated by Axl include:

-

PI3K/AKT Pathway: This is a central pathway that promotes cell survival and proliferation.[2][6][7]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is heavily involved in regulating cell growth, differentiation, and survival.[2][6][7]

-

NF-κB Pathway: This pathway is crucial for regulating inflammatory responses, cell survival, and proliferation.[1]

-

STAT Pathway: These transcription factors are involved in cell proliferation, differentiation, and survival.

The aberrant activation of these pathways in cancer cells contributes to tumorigenesis and resistance to conventional therapies. Therefore, inhibiting Axl presents a promising therapeutic strategy.

This compound: A Potent Axl Inhibitor

This compound is a small molecule inhibitor designed to target the Axl kinase domain. Its primary mechanism of action is to block the autophosphorylation of Axl, thereby inhibiting the activation of its downstream signaling pathways.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Axl kinase domain. This prevents the transfer of a phosphate group from ATP to tyrosine residues in the Axl cytoplasmic domain, a critical step in receptor activation. By inhibiting Axl autophosphorylation, this compound effectively blocks the recruitment and activation of downstream signaling molecules.

The inhibition of Axl signaling by this compound leads to a reduction in Gas6-mediated cell migration and invasion.[8] Furthermore, it has been shown to decrease the phosphorylation of Axl (p-Axl) and the downstream effector protein AKT (p-AKT), confirming its inhibitory effect on the PI3K/AKT pathway.[8]

Figure 1: Mechanism of this compound Inhibition.

Quantitative Data

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 0.8 nM | Biochemical Assay | [8] |

Downstream Signaling Pathways Affected by this compound

This compound primarily impacts the PI3K/AKT signaling pathway, as evidenced by the decreased phosphorylation of both Axl and AKT.[8] By inhibiting this key survival pathway, this compound can induce apoptosis and inhibit proliferation in cancer cells that are dependent on Axl signaling.

Figure 2: this compound Inhibition of the PI3K/AKT Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Axl Kinase Assay (Biochemical IC50 Determination)

This protocol describes an in vitro kinase assay to determine the IC50 value of this compound against recombinant Axl kinase.

Materials:

-

Recombinant human Axl kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the Axl kinase and substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for Axl.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Figure 3: Axl Kinase Assay Workflow.

Western Blot Analysis of Axl and AKT Phosphorylation

This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation of Axl and AKT in a cellular context.

Materials:

-

Cancer cell line with high Axl expression (e.g., A549, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Gas6 ligand

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Axl (Tyr779), anti-Axl, anti-phospho-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate the Axl-expressing cancer cells and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with Gas6 (e.g., 200 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Figure 4: Western Blot Analysis Workflow.

Cell Migration and Invasion Assays

This protocol describes how to assess the effect of this compound on the migratory and invasive potential of cancer cells using a Transwell assay.

Materials:

-

Axl-expressing cancer cells

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

Procedure:

Migration Assay:

-

Serum-starve the cells for 12-24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of this compound or DMSO.

-

Add 500 µL of serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubate for 12-24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Invasion Assay:

-

The procedure is similar to the migration assay, with the addition of coating the Transwell insert with a layer of Matrigel before adding the cells. This simulates the extracellular matrix that cells must degrade to invade.

Figure 5: Transwell Migration/Invasion Assay Workflow.

Conclusion

This compound is a potent inhibitor of the Axl receptor tyrosine kinase, a key driver of cancer progression and therapeutic resistance. By targeting Axl, this compound effectively downregulates critical downstream signaling pathways, most notably the PI3K/AKT pathway, leading to the inhibition of cancer cell migration and invasion. The experimental protocols provided in this guide offer a framework for the further characterization and evaluation of this compound and other Axl inhibitors in a research and drug development setting.

References

- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]

- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Axl (C89E7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 4. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Axl-IN-14 and its Effect on the Tumor Microenvironment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The receptor tyrosine kinase AXL is a critical mediator of tumorigenesis, therapy resistance, and immune evasion. Its overexpression in a variety of cancers is correlated with poor prognosis, making it a compelling target for therapeutic intervention. Axl-IN-14 is a potent and orally active inhibitor of AXL with a reported IC50 of 0.8 nM.[1] This technical guide provides a comprehensive overview of the role of AXL in the tumor microenvironment (TME) and the anticipated effects of its inhibition by molecules such as this compound. Due to the limited availability of public preclinical data specific to this compound, this document leverages data from other potent and selective AXL inhibitors as a proxy to illustrate the expected biological and immunological consequences of AXL inhibition. This guide includes a detailed examination of AXL signaling pathways, a summary of the impact of AXL inhibition on both tumor and immune cells, and representative experimental protocols for the evaluation of AXL inhibitors.

Introduction: The AXL Receptor and its Role in the Tumor Microenvironment

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, plays a pivotal role in cell survival, proliferation, migration, and invasion.[2][3] Its ligand, growth arrest-specific 6 (Gas6), facilitates the dimerization and autophosphorylation of AXL, initiating a cascade of downstream signaling events.[3] In the context of cancer, AXL is frequently overexpressed and contributes to an aggressive phenotype characterized by epithelial-to-mesenchymal transition (EMT), metastasis, and resistance to a broad range of therapies, including chemotherapy, targeted agents, and immunotherapy.[3][4][5]

The influence of AXL extends beyond the cancer cell itself, profoundly shaping the tumor microenvironment (TME). AXL is expressed on various immune cells, including macrophages, dendritic cells (DCs), and natural killer (NK) cells, where it typically functions to suppress immune responses.[6][7] AXL signaling in the TME promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, impairs DC maturation and antigen presentation, and inhibits the cytotoxic activity of NK cells.[6][8] This creates an immune-privileged niche that fosters tumor growth and shields it from immune surveillance.

This compound: A Potent AXL Inhibitor

This compound has been identified as a potent and orally bioavailable small molecule inhibitor of AXL kinase activity. With an in vitro IC50 of 0.8 nM, it represents a high-affinity agent for targeting this pathway.[1] Mechanistically, this compound is expected to inhibit the phosphorylation of AXL and its downstream effector, AKT, thereby blocking the pro-tumorigenic signals mediated by the Gas6/AXL axis.[1] While detailed in vivo efficacy and immunomodulatory data for this compound are not extensively published, its high potency suggests it would recapitulate the effects observed with other well-characterized AXL inhibitors.

Quantitative Effects of AXL Inhibition on the Tumor Microenvironment

The following tables summarize quantitative data from preclinical studies of various potent and selective AXL inhibitors, which serve as a benchmark for the anticipated effects of this compound.

Table 1: In Vivo Antitumor Efficacy of AXL Inhibitors

| AXL Inhibitor | Cancer Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Bemcentinib (BGB324) | Pancreatic Ductal Adenocarcinoma (KIC model) | Combination with gemcitabine | Significantly increased survival compared to gemcitabine alone | [9] |

| Bemcentinib (BGB324) | Myeloproliferative Neoplasm (SET-2 xenograft) | 50 mg/kg, twice daily | 60% inhibition of tumor growth | [10] |

| Novel AXL Inhibitor | BaF3/TEL-AXL xenograft | 25, 50, 100 mg/kg, once daily | 89.8%, 103.9%, 104.8% inhibition, respectively | [8] |

| R428 | Ovarian Cancer (ID8 model) | Escalating doses | Dose-dependent increase in overall survival | [11] |

Table 2: Immunomodulatory Effects of AXL Inhibition in the Tumor Microenvironment

| AXL Inhibitor/Targeting Strategy | Cancer Model | Key Immunological Changes | Quantitative Data | Reference |

| AXL Knockout | Head and Neck Cancer (MOC2 model) | Increased NK cell infiltration and activation | Increased CD69 expression on infiltrating NK cells | [12] |

| AXL Knockout | Head and Neck Cancer (MOC2 model) | Increased pro-inflammatory cytokine expression in NK cells | Significantly elevated IFN-γ and TNF-α expression | [12] |

| TP-0903 | In vitro T cell stimulation | Selective reduction of Th2 cytokines | Dose-dependent decrease in IL-4 and IL-13 production | [1] |

| R428 | Ovarian Cancer (ID8 model) | Increased infiltration of CD4+ and CD8+ T cells | Significant increase in the percentage and absolute number of tumor-infiltrating T cells | [4] |

| AXL Knockout | Pancreatic Cancer (KIC model) | Increased T cell and NK cell recruitment, decreased TAMs | Increased CD3+ T cells and CD335+ NK cells; potent decrease in tumor-associated macrophages | [13] |

Table 3: Effect of AXL Inhibition on Pro-Inflammatory Cytokines

| AXL Inhibitor | Cell Type/Model | Condition | Change in Cytokine Levels | Reference |

| Bemcentinib | Human Macrophages (THP-1 cells) | LPS challenge | Reduced mRNA levels of IL-1β, MCP-1, and TNF | [14] |

| AXL Knockout | Bone Marrow-Derived Dendritic Cells | Influenza A virus infection | Increased production of IFN-β | [2] |

| AXL Knockout | In vivo mouse model | Influenza A virus infection | Decreased production of IL-1β | [2] |

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway

The following diagram illustrates the major signaling cascades activated downstream of the AXL receptor. AXL inhibition by agents like this compound is designed to block these pathways at the receptor level.

Caption: AXL signaling pathway and point of inhibition by this compound.

Experimental Workflow: In Vitro Cell Migration Assay

The following diagram outlines a typical workflow for assessing the effect of an AXL inhibitor on cancer cell migration using a Transwell assay.

Caption: Workflow for a Transwell cell migration assay.

Experimental Workflow: In Vivo Tumor Model

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of an AXL inhibitor in a mouse xenograft model.

Caption: General workflow for an in vivo xenograft study.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of AXL inhibitors.

Transwell Migration and Invasion Assay

-

Objective: To assess the effect of this compound on the migratory and invasive capacity of cancer cells in vitro.

-

Materials:

-

24-well Transwell inserts (8-µm pore size)

-

Matrigel (for invasion assay)

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Complete medium with 20% fetal bovine serum (FBS) as a chemoattractant

-

This compound

-

DMSO (vehicle control)

-

Cotton swabs, methanol (for fixing), crystal violet stain

-

-

Protocol:

-

For invasion assay: Thaw Matrigel on ice. Dilute 1:10 in cold, serum-free medium. Add 200 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C overnight to allow for solidification.[15]

-

Harvest and resuspend cancer cells in serum-free medium to a concentration of 1x10^5 cells/mL.

-

Add 1x10^5 cells in 100 µL of serum-free medium to the upper chamber of each Transwell insert (Matrigel-coated for invasion, uncoated for migration).[15]

-

Add the desired concentration of this compound or an equivalent volume of DMSO to the upper chamber.

-

Add 600 µL of complete medium containing 20% FBS to the lower chamber.[15]

-

Incubate the plates at 37°C in a humidified incubator for 12-24 hours.

-

After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the fixed cells with 0.5% crystal violet for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Image and count the migrated cells in several random fields of view using a light microscope.

-

Quantify the results and compare the number of migrated/invaded cells between the this compound-treated and vehicle-treated groups.

-

In Vivo Syngeneic Tumor Model and Immune Cell Analysis

-

Objective: To evaluate the in vivo antitumor efficacy of this compound and its effect on the tumor-infiltrating immune cell populations.

-

Materials:

-

Syngeneic mouse model (e.g., C57BL/6 mice)

-

Murine cancer cell line (e.g., ID8 ovarian cancer, 4T1 breast cancer)

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Flow cytometry antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD206)

-

Tissue dissociation reagents

-

-

Protocol:

-

Inject 1x10^6 murine cancer cells subcutaneously into the flank of C57BL/6 mice.

-

Monitor tumor growth using calipers. When tumors reach an average volume of 100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound (e.g., 50 mg/kg) or vehicle control to the respective groups daily via oral gavage.

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

At the end of the study (e.g., day 21, or when tumors in the control group reach the endpoint), euthanize the mice and excise the tumors.

-

For immune cell analysis, mechanically and enzymatically dissociate a portion of the tumor tissue to create a single-cell suspension.

-

Perform red blood cell lysis.

-

Stain the single-cell suspension with a cocktail of fluorescently-labeled antibodies against various immune cell markers.

-

Acquire the data on a flow cytometer.

-

Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, M1/M2 macrophages) within the tumor.

-

Compare the immune cell profiles between the this compound-treated and vehicle-treated tumors.

-

Conclusion

This compound, as a potent inhibitor of AXL, holds significant promise as an anticancer agent. The inhibition of the AXL signaling pathway is anticipated to have a dual effect: directly impeding tumor cell growth, survival, and metastasis, while also remodeling the tumor microenvironment from an immunosuppressive to an immune-active state. This immunomodulatory effect, characterized by the enhancement of T cell and NK cell function and the repolarization of macrophages, provides a strong rationale for the clinical development of this compound and similar AXL inhibitors, both as monotherapy and in combination with immune checkpoint blockade and other anticancer agents. The experimental protocols and data presented in this guide offer a framework for the continued investigation and development of this important class of therapeutics.

References

- 1. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AXL receptor tyrosine kinase is required for T cell priming and antiviral immunity | eLife [elifesciences.org]

- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. curesarcoma.org [curesarcoma.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]

- 9. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The receptor tyrosine kinase AXL promotes migration and invasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Axl-IN-14 in Pancreatic Cancer: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available preclinical information for Axl-IN-14, a potent Axl inhibitor, with a focus on its potential relevance to pancreatic cancer. While direct preclinical studies of this compound specifically in pancreatic cancer models are not extensively documented in publicly available literature, this document synthesizes the known characteristics of this compound and contextualizes them within the broader landscape of Axl inhibition in pancreatic cancer, drawing parallels from studies on other Axl inhibitors.

Introduction to Axl Inhibition in Pancreatic Cancer

The receptor tyrosine kinase Axl is a critical mediator of tumor progression, metastasis, and therapeutic resistance in pancreatic ductal adenocarcinoma (PDAC). Its overexpression is correlated with poor prognosis. Axl signaling, primarily activated by its ligand Gas6, promotes key oncogenic processes including epithelial-to-mesenchymal transition (EMT), invasion, and suppression of the anti-tumor immune response. Consequently, inhibiting Axl has emerged as a promising therapeutic strategy for this challenging disease.

This compound: A Potent and Orally Active Axl Inhibitor

This compound is a small molecule inhibitor of Axl with high potency.

Biochemical Potency

| Compound | IC50 (nM) |

| This compound | 0.8 |

Table 1: In vitro inhibitory concentration of this compound against Axl kinase.

Mechanism of Action

This compound exerts its anti-tumor activity by directly inhibiting the kinase activity of the Axl receptor.[1] This leads to the downstream suppression of pro-survival and pro-metastatic signaling pathways. Key mechanistic aspects include:

-

Inhibition of Gas6-mediated signaling: this compound blocks the cellular migration and invasion induced by the binding of the Gas6 ligand to the Axl receptor.[1]

-

Downregulation of downstream effectors: Treatment with this compound leads to a reduction in the phosphorylation of Axl (p-AXL) and the key downstream signaling node, Akt (p-AKT).[1]

The anticipated signaling cascade affected by this compound is depicted below.

Experimental Protocols: General Methodologies for Evaluating Axl Inhibitors

While specific experimental protocols for this compound in pancreatic cancer are not available, the following are standard methodologies used in the preclinical evaluation of Axl inhibitors in this context.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory activity of the compound on Axl kinase.

-

Method: Recombinant human Axl kinase is incubated with the test compound (e.g., this compound) at varying concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based assay. The IC50 value is then calculated.

Cell Viability and Proliferation Assays

-

Objective: To assess the effect of the inhibitor on the growth of pancreatic cancer cells.

-

Method: Pancreatic cancer cell lines with known Axl expression are seeded in 96-well plates and treated with increasing concentrations of the Axl inhibitor for a specified period (e.g., 72 hours). Cell viability is measured using assays such as MTT or CellTiter-Glo.

Cell Migration and Invasion Assays

-

Objective: To evaluate the impact of Axl inhibition on the metastatic potential of pancreatic cancer cells.

-

Method:

-

Migration (Wound Healing Assay): A confluent monolayer of cells is "scratched" to create a cell-free area. The cells are then treated with the inhibitor, and the rate of wound closure is monitored over time.

-

Invasion (Boyden Chamber Assay): Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. The inhibitor is added to the upper chamber, and after incubation, the number of cells that have invaded through the membrane is quantified.

-

Western Blotting

-

Objective: To confirm the on-target effect of the inhibitor on Axl signaling pathways.

-

Method: Pancreatic cancer cells are treated with the Axl inhibitor for a defined period. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total Axl, phospho-Axl, total Akt, phospho-Akt, and other relevant signaling proteins.

The general workflow for these in vitro experiments is illustrated below.

References

A Technical Guide to Axl Inhibition for Mitigating Metastasis in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis remains the primary driver of mortality in breast cancer patients. The receptor tyrosine kinase Axl has emerged as a critical mediator of metastatic progression, promoting cell survival, invasion, and therapeutic resistance. Consequently, inhibiting Axl signaling presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of Axl in breast cancer metastasis and the therapeutic potential of Axl inhibitors. Due to the limited publicly available data on the specific inhibitor Axl-IN-14, this guide will focus on the well-characterized and clinically relevant Axl inhibitor, R428 (Bemcentinib) , as a representative agent. This document details the underlying signaling pathways, quantitative efficacy data, and comprehensive experimental protocols relevant to the evaluation of Axl inhibitors in a preclinical setting.

The Role of Axl in Breast Cancer Metastasis

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is frequently overexpressed in aggressive forms of breast cancer, particularly in triple-negative breast cancer (TNBC).[1] Its expression is strongly correlated with an epithelial-to-mesenchymal transition (EMT) phenotype, a key process by which cancer cells acquire migratory and invasive capabilities.[2][3][4] Activation of Axl by its ligand, Gas6 (Growth Arrest-Specific 6), or through crosstalk with other receptors like HER2 and EGFR, triggers a cascade of downstream signaling pathways that collectively drive metastasis.[3][5]

Key Signaling Pathways in Axl-Mediated Metastasis

Upon activation, Axl stimulates several critical signaling cascades:

-

PI3K/Akt Pathway : This pathway is central to cell survival, proliferation, and chemoresistance. Axl-mediated activation of PI3K/Akt promotes the survival of cancer cells during the metastatic cascade.[4]

-

Ras/MAPK (ERK) Pathway : This cascade is a key regulator of cell proliferation and differentiation. Axl signaling through the ERK pathway contributes to tumor growth and invasion.[6]

-

NF-κB Pathway : Axl can activate the NF-κB pathway, which is involved in inflammation, cell survival, and the expression of genes that promote invasion, such as matrix metalloproteinases (MMPs).[4]

-

Rac1 Pathway : Axl activation can lead to the stimulation of Rac1, a small GTPase that regulates cytoskeletal reorganization, leading to increased cell motility and invasion.[6]

These pathways converge to regulate the expression of EMT-associated transcription factors such as Snail, Slug, and Twist, leading to the downregulation of epithelial markers (e.g., E-cadherin) and the upregulation of mesenchymal markers (e.g., vimentin, N-cadherin).[5][7] This cellular reprogramming enhances the migratory and invasive potential of breast cancer cells, facilitating their dissemination to distant organs.[2]

Quantitative Data on Axl Inhibition

The following tables summarize the in vitro efficacy of the Axl inhibitor R428 (Bemcentinib) in breast cancer cell lines.

| Inhibitor | Target | IC50 (Kinase Assay) | Cell Line | IC50 (Cell Viability) | Reference |

| R428 (Bemcentinib) | Axl | 14 nM | MDA-MB-231 | 11.63 ± 0.05 µM | [8][9] |

| MCF-7 | 7.86 ± 0.1 µM | [8] | |||

| This compound | Axl | 19 nM | EBC-1 (Lung) | Not Reported | [10][11] |

Note: Data for this compound in breast cancer cell lines is not publicly available. The provided IC50 is against the isolated Axl kinase and a lung cancer cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Axl inhibitors in inhibiting breast cancer metastasis.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on Axl kinase activity.

Protocol:

-

Recombinant human Axl kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and [γ-³²P]ATP in a kinase reaction buffer.

-

The test compound (e.g., R428) is added at various concentrations.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic curve.[12]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the Axl inhibitor on breast cancer cell lines.

Protocol:

-

Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the Axl inhibitor at a range of concentrations for a specified duration (e.g., 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for 2-4 hours to allow the conversion of MTT to formazan crystals by metabolically active cells.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[12]

Cell Migration and Invasion Assays (Boyden Chamber Assay)

Objective: To evaluate the effect of the Axl inhibitor on the migratory and invasive potential of breast cancer cells.

Protocol:

-

Boyden chamber inserts with an 8-µm pore size polycarbonate membrane are used. For invasion assays, the membrane is coated with Matrigel.

-

Breast cancer cells, pre-treated with the Axl inhibitor or vehicle control for a specified time, are seeded in the upper chamber in a serum-free medium.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

The chambers are incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

-

Cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet or calcein).

-

The number of migrated/invaded cells is quantified by counting under a microscope or by measuring fluorescence.[13]

Western Blot Analysis for Signaling Pathway Modulation

Objective: To determine the effect of the Axl inhibitor on the phosphorylation status of Axl and its downstream signaling proteins.

Protocol:

-

Breast cancer cells are treated with the Axl inhibitor at various concentrations and for different durations. In some experiments, cells are stimulated with Gas6 to induce Axl phosphorylation.

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentrations of the lysates are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Axl (p-Axl), total Axl, phosphorylated Akt (p-Akt), total Akt, etc.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Metastasis Model

Objective: To assess the efficacy of the Axl inhibitor in preventing or reducing metastasis in a living organism.

Protocol:

-

Highly metastatic breast cancer cells (e.g., MDA-MB-231-Luc, expressing luciferase) are injected into the mammary fat pad or via intracardiac injection into immunodeficient mice.

-

The mice are randomly assigned to treatment and control groups. Treatment with the Axl inhibitor (e.g., R428 administered by oral gavage) or vehicle is initiated.

-

Tumor growth (for orthotopic models) is monitored regularly using calipers.

-

Metastatic burden is monitored non-invasively over time using bioluminescence imaging (e.g., IVIS spectrum).

-

At the end of the study, mice are euthanized, and primary tumors and major organs (lungs, liver, bones) are harvested.

-

Metastatic lesions in the organs are quantified by ex vivo imaging and/or histological analysis (e.g., H&E staining).

-

Overall survival of the mice in each group is also recorded.[2][13]

Visualizations

Axl Signaling Pathway in Breast Cancer Metastasis

Caption: Axl signaling cascade promoting breast cancer metastasis.

Experimental Workflow for Axl Inhibitor Evaluation

Caption: Preclinical evaluation workflow for an Axl inhibitor.

Mechanism of Axl-Inhibition in Suppressing Metastasis

Caption: Logic diagram of Axl inhibition's anti-metastatic effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Axl is an essential epithelial-to-mesenchymal transition-induced regulator of breast cancer metastasis and patient survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AXL as a Target in Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AXL Receptor in Breast Cancer: Molecular Involvement and Therapeutic Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Synergistic Induction of Apoptosis by the Combination of an Axl Inhibitor and Auranofin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are AXL inhibitors and how do they work? [synapse.patsnap.com]

- 10. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

understanding the pharmacokinetics of Axl-IN-14

An In-Depth Technical Guide to the Pharmacokinetics of a Novel AXL Inhibitor

Disclaimer: No specific public data was found for a compound designated "Axl-IN-14." This guide will provide a detailed analysis of a potent and well-characterized AXL inhibitor, referred to as compound [I] or 13c in recent literature, as a representative example of a novel therapeutic candidate targeting the AXL receptor tyrosine kinase.[1][2]

Introduction

The AXL receptor tyrosine kinase is a critical player in various cellular processes, including cell survival, proliferation, and migration.[3][4] Its overexpression is linked to poor prognosis and drug resistance in numerous cancers, such as non-small cell lung cancer, breast cancer, and acute myeloid leukemia, making it a compelling target for anticancer therapies.[4][5][6] This document provides a technical overview of the pharmacokinetics of a novel 1,6-naphthyridin-4-one-based AXL inhibitor, a promising preclinical candidate for AXL-targeting cancer treatment.[1][2]

Pharmacokinetic Profile

Pharmacokinetic studies in Sprague-Dawley rats have demonstrated that this novel AXL inhibitor possesses favorable properties, including a long half-life, suggesting the potential for sustained therapeutic exposure.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of the novel AXL inhibitor in rats following oral administration.

| Parameter | Value | Unit |

| Cmax | 2906 | ng/mL |

| AUC (0-∞) | 59,815 | ng·h/mL |

| T½ (Half-life) | 10.09 | h |

| MRT (Mean Residence Time) | 16.5 | h |

Data sourced from pharmacokinetic studies in rats.[1][2]

Experimental Protocols

In Vivo Pharmacokinetic Study

-

Animal Model: Sprague-Dawley rats were used to evaluate the pharmacokinetic properties of the compound.[2]

-

Dosing: While the exact oral dose used in the pharmacokinetic study is not specified in the provided abstracts, the compound was administered to assess its oral bioavailability and pharmacokinetic profile.[1][2]

-

Sample Analysis: Blood samples were collected at various time points to determine the plasma concentration of the inhibitor. This data was then used to calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life.[1][2]

In Vivo Antitumor Activity Study

-

Animal Model: BaF3/TEL-AXL xenograft mice were utilized to assess the in vivo antitumor efficacy of the AXL inhibitor.[1]

-

Treatment Groups: The study included groups of mice treated with once-daily oral doses of 25, 50, and 100 mg/kg of the inhibitor.[1]

-

Efficacy Endpoint: The primary endpoint was the inhibition of tumor growth, which was measured and compared across the different dosage groups.[1] The compound demonstrated potent, dose-dependent antitumor activity.[1]

Signaling Pathways and Experimental Workflows

AXL Signaling Pathway

The AXL signaling pathway plays a crucial role in cancer progression by activating downstream cascades that promote cell survival, proliferation, and migration.[3]

Caption: The GAS6/AXL signaling cascade.

In Vivo Antitumor Efficacy Workflow

The following diagram illustrates the workflow for the preclinical evaluation of the novel AXL inhibitor's antitumor activity.

Caption: Workflow for in vivo antitumor efficacy study.

Conclusion

The novel 1,6-naphthyridin-4-one-based AXL inhibitor demonstrates a promising preclinical pharmacokinetic profile, characterized by a long half-life and substantial oral exposure in rats.[1][2] Coupled with its potent in vivo antitumor activity in a xenograft mouse model, this compound represents a strong candidate for further development as a therapeutic agent for AXL-driven cancers.[1] The favorable pharmacokinetics suggest that a sustained and effective therapeutic window may be achievable in clinical settings.

References

- 1. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]

- 2. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Role of Axl Inhibition in Reversing Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The receptor tyrosine kinase Axl is a critical mediator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and drug resistance. Overexpression and activation of Axl are associated with a mesenchymal phenotype, characterized by the loss of epithelial characteristics and the gain of migratory and invasive properties. This technical guide provides an in-depth overview of the role of Axl in EMT and the therapeutic potential of Axl inhibitors, with a focus on the potent and selective inhibitor, Axl-IN-14. We will delve into the molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the complex signaling pathways and experimental workflows.

Introduction: Axl and its Role in EMT

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in various cellular processes, including cell survival, proliferation, and migration.[1][2] Its role in cancer has been extensively studied, with high Axl expression correlating with poor prognosis in several cancers, including breast, lung, and pancreatic cancer.[1][3][4]

A crucial function of Axl in cancer progression is its ability to induce and maintain the EMT program.[1][5] EMT is a developmental process hijacked by cancer cells to enhance their motility, invasiveness, and resistance to therapies.[4][6] Axl activation, often triggered by its ligand Gas6, initiates a cascade of downstream signaling events that orchestrate the complex phenotypic changes associated with EMT.[2][5] This includes the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin, Vimentin, Snail, and Slug.[5][7]

This compound: A Potent Inhibitor of the Axl Signaling Pathway

This compound is a potent and orally active inhibitor of Axl kinase with a high degree of selectivity.[8] Its ability to block the catalytic activity of Axl makes it a valuable tool for studying the role of Axl in EMT and a promising candidate for therapeutic development. This compound has been shown to inhibit Gas6/Axl-mediated cell migration and invasion and to decrease the phosphorylation of Axl and its downstream effector, AKT.[8]

Quantitative Effects of Axl Inhibition on EMT Markers

The inhibition of Axl signaling, either through small molecule inhibitors like this compound or through genetic knockdown, leads to a reversal of the mesenchymal phenotype, a process known as mesenchymal-epithelial transition (MET). This is quantitatively reflected in the expression levels of key EMT markers.

| Cell Line | Treatment | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Snail/Slug Expression | Reference |

| HMLE | Axl Overexpression | Strongly Downregulated | Upregulated | - | Upregulated (Snail, Slug) | [7] |

| MCF10A | Axl Overexpression | Downregulated | Upregulated | - | Upregulated (Snail, Slug) | [7] |

| ANV5 (Mesenchymal) | Axl Silencing | Increased | Decreased | Decreased | Decreased (Snail) | [7] |

| ETTM (Mesenchymal) | Axl Silencing | Increased | Decreased | Decreased | Decreased (Snail) | [7] |

| PC9 (NSCLC) | Axl Inhibition (RNAi) | Upregulated | Downregulated | - | - | [9] |

This table summarizes the qualitative changes in EMT marker expression upon modulation of Axl activity as specific fold-change data was not consistently available across the initial search results.

Key Signaling Pathways in Axl-Mediated EMT

Axl activation triggers a complex network of intracellular signaling pathways that converge to promote the EMT program. The primary pathways implicated are the PI3K/AKT, MAPK/ERK, and NF-κB pathways.

Figure 1: Axl signaling pathways leading to EMT.

Experimental Protocols

Western Blot Analysis for EMT Marker Expression

This protocol outlines the procedure for assessing the protein levels of key EMT markers following treatment with an Axl inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Axl, anti-p-Axl, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the Axl inhibitor or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR) for EMT Marker mRNA Expression

This protocol details the measurement of mRNA levels of EMT-related genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., CDH1, CDH2, VIM, SNAI1, SNAI2) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells using an RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.

-

Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.

-

Data Analysis: Analyze the amplification data and calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.

Cell Migration and Invasion Assays

These assays assess the functional consequences of Axl inhibition on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)

-

Cell culture medium with and without serum

-

Cotton swabs

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Cell Seeding: Seed cells in the upper chamber of the Transwell insert in serum-free medium. The lower chamber should contain a medium with a chemoattractant (e.g., 10% FBS).

-

Incubation: Incubate the plates for a sufficient time to allow for cell migration or invasion.

-

Removal of Non-migrated Cells: Carefully remove the cells that have not migrated from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane and stain them with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effect of this compound on EMT.

Figure 2: Workflow for studying this compound's effect on EMT.

Conclusion

The Axl receptor tyrosine kinase is a pivotal driver of the epithelial-mesenchymal transition, a process central to cancer progression and the development of therapeutic resistance. The potent and selective inhibitor, this compound, provides a valuable tool for dissecting the intricate signaling pathways governed by Axl and for exploring the therapeutic potential of targeting this pathway. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat Axl-driven malignancies. The reversal of EMT through Axl inhibition represents a promising strategy to sensitize tumors to conventional therapies and to inhibit metastasis, ultimately improving patient outcomes.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Axl Inhibition on Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical regulator of various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] Notably, Axl signaling plays a pivotal role in tumor angiogenesis, the formation of new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis.[3][4] Consequently, inhibition of the Axl signaling pathway presents a promising therapeutic strategy for cancer by targeting the tumor vasculature.[5] This technical guide provides an in-depth overview of the impact of Axl inhibition on angiogenesis, with a focus on the potent Axl inhibitor, Axl-IN-14, and other well-characterized inhibitors such as BGB324 and R428.

While specific published data on this compound is emerging, this guide will leverage the extensive research on BGB324 and R428 to illustrate the broader effects of Axl inhibition on angiogenesis. This compound is a potent and orally active Axl inhibitor with an IC50 of 0.8 nM.[6] It has been shown to inhibit Gas6/AXL-mediated cell migration and invasion and decrease the expression of phosphorylated AXL and AKT proteins, indicating its potential as an anti-tumor agent.[6]

Axl Signaling in Angiogenesis

The primary ligand for Axl is the growth arrest-specific protein 6 (Gas6). The binding of Gas6 to the extracellular domain of Axl induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[7][8] This activation triggers several downstream signaling cascades that are crucial for angiogenesis.

Key Downstream Signaling Pathways:

-

PI3K/Akt Pathway: The activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central event in Axl-mediated angiogenesis.[9][10] This pathway promotes endothelial cell survival, proliferation, migration, and tube formation.[9][11]

-

VEGF-A Crosstalk: Axl signaling is intricately linked with Vascular Endothelial Growth Factor A (VEGF-A), a potent pro-angiogenic factor. Axl is required for VEGF-A-dependent activation of the PI3K/Akt pathway in endothelial cells.[4][9]

-

Other Downstream Effectors: Axl activation also influences other signaling molecules, including those involved in the epithelial-to-mesenchymal transition (EMT), such as SNAIL, SLUG, and TWIST, which can contribute to a more invasive endothelial cell phenotype.[3]

Impact of Axl Inhibition on Angiogenesis: Quantitative Data

Inhibition of Axl has been demonstrated to significantly impair various aspects of the angiogenic process. The following tables summarize the quantitative effects of Axl inhibitors on endothelial cell function and the secretion of pro-angiogenic factors.

| Inhibitor | Cell Line | Assay | Concentration | Result | Reference |

| BGB324 | HMVEC | Tube Formation | 0.1 µM | Significant decrease in tube formation | [4] |

| 1 µM | Further significant decrease in tube formation | [4] | |||

| shRNA | HMVEC | Tube Formation | N/A | ~50% reduction in tube number vs. control | [3] |

| shRNA | HMVEC | Endothelial Sprouting | N/A | ~60% reduction in sprout length vs. control | [3] |

| shRNA | Endothelial Cells | Migration | N/A | ~40% reduction in migrated cells vs. control | [3][12] |

| shRNA | Endothelial Cells | Invasion | N/A | ~50% reduction in invaded cells vs. control | [3][12] |

| AVB-500 + Bevacizumab | HUVEC | Invasion | 2 µM + 250 µg/mL | Significant decrease in invasion compared to either agent alone | [11] |

Table 1: Effect of Axl Inhibition on Endothelial Cell Function

| Inhibitor | Cell Line | Factor | Result | Reference |

| BGB324 | MDA-MB-231 | Endothelin-1 | Significant decrease in secretion | [4] |

| uPA | Significant decrease in secretion | [4] | ||

| IL-8 | Significant decrease in secretion | [4] | ||

| MCP-1 | Significant decrease in secretion | [4] | ||

| shRNA | MDA-MB-231 | Thrombospondin-1 | Significant decrease in secretion | [4] |

| Endothelin-1 | Significant decrease in secretion | [4] | ||

| uPA | Significant decrease in secretion | [4] | ||

| VEGF | Significant decrease in secretion | [4] | ||

| AVB-500 | ARK1 | VEGF, PDGF, HGF, IGF | Significant reduction in secretion | [11] |

Table 2: Effect of Axl Inhibition on the Secretion of Pro-Angiogenic Factors

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to assess the impact of Axl inhibitors on angiogenesis.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Endothelial cells (e.g., HUVECs, HMVECs)

-

Basement membrane matrix (e.g., Matrigel)

-

96-well culture plates

-

Endothelial cell growth medium

-

Axl inhibitor (e.g., this compound)

-

Inverted microscope with a camera

Protocol:

-

Thaw Matrigel on ice overnight.

-

Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

-

Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

-

Prepare serial dilutions of the Axl inhibitor in the cell suspension.

-

Gently add 100 µL of the cell suspension (containing the inhibitor or vehicle control) to each well on top of the solidified Matrigel.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of enclosed loops using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.

References

- 1. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Axl signaling is an important mediator of tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Axl is essential for VEGF-A-dependent activation of PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Axl-IN-14: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axl-IN-14 is a potent and orally active inhibitor of the AXL receptor tyrosine kinase, demonstrating a half-maximal inhibitory concentration (IC50) of 0.8 nM in biochemical assays.[1][2] The AXL kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key regulator of cellular processes such as proliferation, survival, migration, and invasion. Overexpression and aberrant activation of AXL are implicated in the progression and metastasis of various cancers, as well as in the development of therapeutic resistance. This compound exerts its anti-tumor activity by inhibiting the autophosphorylation of the AXL kinase and subsequently attenuating downstream signaling pathways, including the PI3K/AKT pathway. This inhibition leads to a reduction in cancer cell migration and invasion. These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity.

Data Presentation

| Parameter | Value | Reference |

| IC50 (Biochemical Assay) | 0.8 nM | [1][2] |

| Cellular Effects | Inhibition of Gas6/AXL-mediated cell migration and invasion. | [1][3] |

| Decrease in phospho-AXL (p-AXL) and phospho-AKT (p-AKT) protein expression. | [1][3] |

Signaling Pathway

The binding of the ligand Gas6 to the AXL receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, prominently the PI3K/AKT and RAS/MEK/ERK pathways, which promote cell survival, proliferation, and migration. This compound is designed to interfere with the ATP-binding site of the AXL kinase domain, thereby preventing its phosphorylation and the subsequent activation of these oncogenic signaling pathways.

Experimental Protocols

AXL Kinase Activity Assay (Biochemical Assay)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the AXL kinase.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.

-

Prepare a solution of recombinant human AXL kinase in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.

-

-

Assay Procedure:

-

Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the AXL kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cellular Phospho-AXL Western Blot Assay

This assay determines the ability of this compound to inhibit the autophosphorylation of AXL in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cancer cell line with high endogenous AXL expression (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, or as determined by preliminary screening) in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 24 hours to reduce basal receptor activation.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with its ligand, Gas6 (e.g., 200 ng/mL), for 15-30 minutes to induce AXL phosphorylation.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AXL (e.g., Tyr779) and total AXL overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-AXL signal to the total AXL signal to determine the extent of inhibition.

-

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound or vehicle (DMSO) for 72 hours.

-

-

Viability Assessment:

-

Measure cell viability using a suitable method, such as:

-

MTT Assay: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.

-

Resazurin Assay: Add resazurin solution and incubate for 1-4 hours. Measure the fluorescence with excitation at 560 nm and emission at 590 nm.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent, which measures ATP levels, and read the luminescence.

-

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data using a non-linear regression curve fit.

-

Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Methodology:

-

Chamber Preparation:

-

Rehydrate Boyden chamber inserts (e.g., 8 µm pore size) in serum-free medium.

-

For invasion assays, the inserts can be pre-coated with a basement membrane extract like Matrigel.

-

-

Cell Preparation and Seeding:

-

Harvest and resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle.

-

Seed the cells into the upper chamber of the inserts.

-

-

Migration/Invasion:

-

Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours), depending on the cell type.

-

-

Staining and Quantification:

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.

-

Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

-

-

Data Analysis:

-

Quantify the extent of migration for each treatment condition and express it as a percentage of the vehicle control.

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro characterization of this compound. These assays are essential for determining its potency, mechanism of action, and anti-cancer effects in a controlled laboratory setting. The results from these studies will provide valuable insights for further preclinical and clinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Axl Inhibitors in In Vivo Mouse Models

Disclaimer: Extensive searches for "Axl-IN-14" did not yield any specific in vivo dosage or protocol information. The following application notes and protocols are based on published data for other potent and selective Axl tyrosine kinase inhibitors, such as R428, BGB324 (bemcentinib), and newly developed compounds, which can serve as a valuable reference for researchers working with novel Axl inhibitors.

Introduction

The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family and has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance.[1][2][3] Its overexpression is correlated with poor prognosis in various malignancies, including pancreatic, breast, lung, and ovarian cancers.[1][2] Axl signaling promotes cell survival, proliferation, migration, and invasion through activation of downstream pathways such as PI3K/AKT, MAPK/ERK, and STAT.[3][4][5][6] Consequently, targeting Axl with small molecule inhibitors or antibodies presents a promising therapeutic strategy. This document provides a summary of in vivo dosing information and detailed experimental protocols for utilizing Axl inhibitors in mouse cancer models.

Data Presentation: In Vivo Dosages of Axl Inhibitors

The following table summarizes reported in vivo dosages and administration routes for several Axl inhibitors in mouse models. It is crucial to note that the optimal dosage and schedule for any new compound, including potentially this compound, must be determined empirically through dose-escalation and toxicity studies.

| Inhibitor Name | Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Reference |

| R428 | C57BL/6 (syngeneic) | Ovarian Cancer (ID8 cells) | 50-100 mg/kg | Oral gavage | 5 days/week for 2 weeks | [1] |

| BGB324 (Bemcentinib) | KIC mice (genetically engineered) | Pancreatic Cancer | 50 mg/kg | Oral gavage | Twice daily | [2] |

| BGB324 (Bemcentinib) | Orthotopic xenograft | Renal Cell Carcinoma | 50 mg/kg | Oral gavage | Every 12 hours | |

| Compound [I] / 13c | Xenograft | AXL-driven tumors | 25, 50, 100 mg/kg | Not specified | Once daily | [7][8] |

| CCG264341 | S. Typhimurium-induced | Intestinal Fibrosis | 25 mg/kg | Not specified | Daily | [9] |

Experimental Protocols

General Protocol for In Vivo Efficacy Study of an Axl Inhibitor in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a novel Axl inhibitor in a subcutaneous xenograft mouse model.

1. Cell Culture and Animal Models:

-

Human cancer cell lines with high Axl expression (e.g., SKOV3 for ovarian cancer, Pan02 for pancreatic cancer) are cultured in appropriate media and conditions.[2][10]

-

Immunocompromised mice (e.g., BALB/c nude or SCID) are used to prevent rejection of human tumor xenografts.[10]

2. Tumor Implantation:

-

A specific number of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the flank of each mouse.

-

Tumor growth is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Treatment Initiation and Administration:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

The Axl inhibitor is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in water).

-

The inhibitor is administered to the treatment group according to the determined dosage and schedule (e.g., 50 mg/kg, orally, once daily). The control group receives the vehicle only.

4. Efficacy and Toxicity Assessment:

-

Tumor volumes and body weights are measured throughout the study.

-

At the end of the study (due to tumor burden in the control group or after a set duration), mice are euthanized.

-